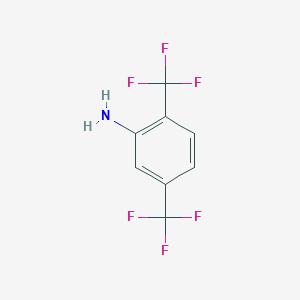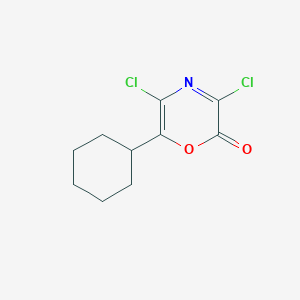
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one, commonly known as D-Cycloserine (DCS), is a synthetic antibiotic that has been used for decades to treat tuberculosis. However, in recent years, DCS has gained attention for its potential use in treating psychiatric disorders, particularly anxiety disorders.
Mecanismo De Acción
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. By binding to the NMDA receptor, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one enhances the effects of exposure therapy by facilitating the extinction of fear memories. This mechanism of action has been demonstrated in both animal and human studies.
Efectos Bioquímicos Y Fisiológicos
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have both biochemical and physiological effects. Biochemically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory processes. Physiologically, 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to increase heart rate and blood pressure, although these effects are generally mild and transient.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its well-established synthesis method and safety profile. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been used for decades in the treatment of tuberculosis and has a known safety profile. However, one limitation of using 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in lab experiments is its potential for abuse. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been shown to have addictive properties in animal studies, and caution should be exercised when using it in human studies.
Direcciones Futuras
There are several future directions for the use of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one in psychiatric research. One direction is to explore its potential use in other psychiatric disorders, such as OCD and depression. Another direction is to explore its potential use in combination with other therapies, such as cognitive-behavioral therapy (CBT). Additionally, future research should focus on optimizing the dosing and timing of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one administration to maximize its therapeutic effects. Finally, more research is needed to better understand the long-term effects of 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one on the brain and behavior.
Métodos De Síntesis
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one is synthesized by the reaction of cyclohexylamine with oxalyl chloride, followed by the reaction of the resulting cyclohexylamide with sodium cyanate and then with chlorine gas. The final product is obtained by recrystallization from ethanol. This synthesis method has been used for decades and is well-established in the scientific community.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has been studied extensively for its potential use in treating anxiety disorders, specifically social anxiety disorder (SAD) and post-traumatic stress disorder (PTSD). Research has shown that 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one can enhance the effects of exposure therapy, a form of therapy that involves gradually exposing patients to their fears in a controlled environment. 3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one has also been studied for its potential use in treating other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and depression.
Propiedades
Número CAS |
125849-99-2 |
|---|---|
Nombre del producto |
3,5-Dichloro-6-cyclohexyl-2H-1,4-oxazin-2-one |
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.1 g/mol |
Nombre IUPAC |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
Clave InChI |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canónico |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
Sinónimos |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



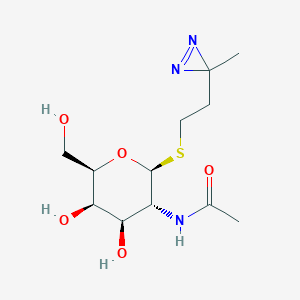
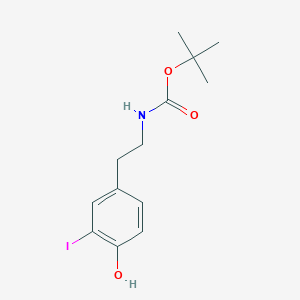
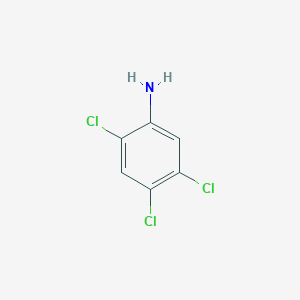
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
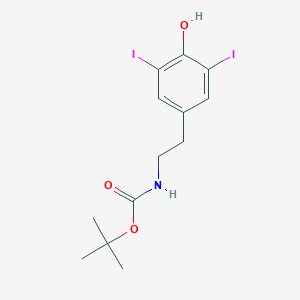
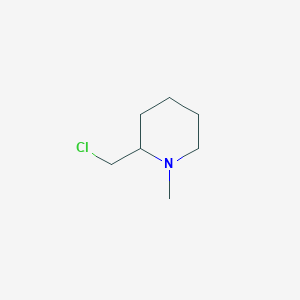
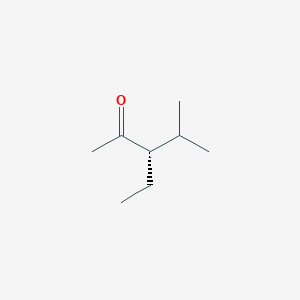
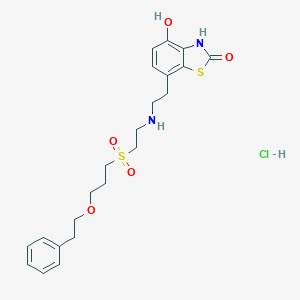
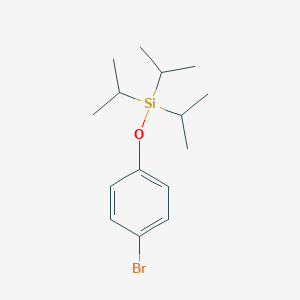
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
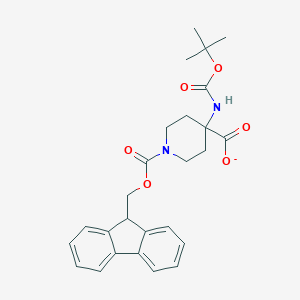
![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
